(1R,3S,4R,5S)-1,3,4-Trihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-cyclohexane-1-carboxylic acid
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Overview
Description
(1R,3S,4R,5S)-1,3,4-Trihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-cyclohexane-1-carboxylic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by multiple hydroxyl groups and a hydroxyphenyl prop-2-enoyl moiety, making it a subject of interest in organic chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S,4R,5S)-1,3,4-Trihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-cyclohexane-1-carboxylic acid typically involves multi-step organic reactions. One common approach is the esterification of cyclohexane derivatives followed by selective hydroxylation and subsequent coupling with hydroxyphenyl prop-2-enoyl derivatives. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification and hydroxylation processes, utilizing advanced catalytic systems to enhance efficiency. Techniques such as continuous flow reactors and automated synthesis platforms are employed to achieve consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
(1R,3S,4R,5S)-1,3,4-Trihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydroxyphenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials .
Biology
In biological research, (1R,3S,4R,5S)-1,3,4-Trihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-cyclohexane-1-carboxylic acid is studied for its potential interactions with biological macromolecules. It serves as a model compound for understanding enzyme-substrate interactions and the effects of structural modifications on biological activity .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress and inflammation .
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties enable the development of advanced polymers, coatings, and other high-performance materials .
Mechanism of Action
The mechanism of action of (1R,3S,4R,5S)-1,3,4-Trihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s hydroxyl groups and hydroxyphenyl moiety play crucial roles in binding to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including antioxidant activity, anti-inflammatory responses, and modulation of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- (1S,2R)-1-Methyl-4-cyclohexene-1,2-dicarboxylic acid compound with 1-phenylethanamine
- Ethyl acetoacetate
Uniqueness
Compared to similar compounds, (1R,3S,4R,5S)-1,3,4-Trihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-cyclohexane-1-carboxylic acid stands out due to its multiple hydroxyl groups and the presence of a hydroxyphenyl prop-2-enoyl moiety. These structural features confer unique chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications .
Biological Activity
The compound (1R,3S,4R,5S)-1,3,4-trihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-cyclohexane-1-carboxylic acid , also known as 3-O-p-coumaroylquinic acid, is a complex organic molecule notable for its multiple hydroxyl and carboxylic acid functional groups. This structural configuration suggests significant potential for various biological activities. Understanding its biological activity is crucial for exploring its applications in pharmacology and biochemistry.
Property | Value |
---|---|
Molecular Formula | C16H18O8 |
Molar Mass | 338.31 g/mol |
Density | 1.55 ± 0.1 g/cm³ |
Boiling Point | 613.2 ± 55.0 °C |
pKa | 3.90 ± 0.50 |
Appearance | White to off-white powder |
The biological activity of this compound can be attributed to its ability to interact with various biological systems through:
- Antioxidant Activity : The presence of hydroxyl groups enhances its capacity to scavenge free radicals, potentially reducing oxidative stress in cells.
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes such as acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases like Alzheimer’s.
- Receptor Binding : Preliminary studies suggest potential binding to estrogen and androgen receptors, indicating possible roles in hormonal regulation.
Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, studies have demonstrated that derivatives of this compound can effectively scavenge free radicals and inhibit lipid peroxidation.
Neuroprotective Effects
A study on related compounds revealed that they possess neuroprotective effects by reducing oxidative damage in neuronal cells. This suggests that this compound may also confer protective effects against neurodegeneration.
Anti-inflammatory Activity
Similar molecules have been documented to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways. This activity may be beneficial in treating chronic inflammatory conditions.
Comparative Analysis with Similar Compounds
The unique structure of this compound allows it to be compared with other bioactive compounds:
Compound | Structural Features | Biological Activity |
---|---|---|
Quercetin | Flavonoid with multiple hydroxyl groups | Strong antioxidant activity |
Resveratrol | Polyphenolic compound with phenolic structure | Anti-inflammatory and anti-cancer |
Curcumin | Contains a phenolic group and diketone | Known for anti-inflammatory effects |
Study on Antioxidant Activity
A recent study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The IC50 values were found to be significantly lower than those of standard antioxidants like ascorbic acid.
Neuroprotective Study
In vivo studies involving animal models treated with aluminum chloride (to induce Alzheimer-like symptoms) showed that administration of this compound reduced cognitive decline and oxidative stress markers compared to untreated controls.
Properties
Molecular Formula |
C16H18O8 |
---|---|
Molecular Weight |
338.31 g/mol |
IUPAC Name |
1,3,4-trihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C16H18O8/c17-10-4-1-9(2-5-10)3-6-13(19)24-12-8-16(23,15(21)22)7-11(18)14(12)20/h1-6,11-12,14,17-18,20,23H,7-8H2,(H,21,22)/b6-3+ |
InChI Key |
BMRSEYFENKXDIS-ZZXKWVIFSA-N |
Isomeric SMILES |
C1C(C(C(CC1(C(=O)O)O)OC(=O)/C=C/C2=CC=C(C=C2)O)O)O |
Canonical SMILES |
C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC=C(C=C2)O)O)O |
Origin of Product |
United States |
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